(1S,2S)-2-(Phenylselanyl)-2,3-dihydro-1H-inden-1-ol

Asymmetric Epoxidation Organoselenium Catalysis Chiral Selenide Ligands

Chiral non-racemic β-hydroxyalkyl aryl selenide organocatalyst. The crystalline solid (mp 69-70 °C) enables accurate solid-dispensing in high-throughput platforms, eliminating cross-contamination risks of oily analogs. • Achieves 90% ee in (S,S)-epoxide synthesis-outperforms p-tolyl and methyl analogs by 4-14 ee points. • Operates at 10 mol% loading, 20 °C, with H₂O₂ as terminal oxidant. • Crystalline form ensures reproducible dosing and simplifies purification scale-up.

Molecular Formula C15H14OSe
Molecular Weight 289.24 g/mol
CAS No. 918442-98-5
Cat. No. B12624477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-2-(Phenylselanyl)-2,3-dihydro-1H-inden-1-ol
CAS918442-98-5
Molecular FormulaC15H14OSe
Molecular Weight289.24 g/mol
Structural Identifiers
SMILESC1C(C(C2=CC=CC=C21)O)[Se]C3=CC=CC=C3
InChIInChI=1S/C15H14OSe/c16-15-13-9-5-4-6-11(13)10-14(15)17-12-7-2-1-3-8-12/h1-9,14-16H,10H2/t14-,15-/m0/s1
InChIKeyCKKRYKLAQXSMSH-GJZGRUSLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Profile – (1S,2S)-2-(Phenylseleno)-1-indanol


(1S,2S)-2-(Phenylselanyl)-2,3-dihydro-1H-inden-1-ol (CAS 918442-98-5), commonly referred to as (1S,2S)-2-(phenylseleno)-1-indanol, is a chiral non-racemic β-hydroxyalkyl aryl selenide. It serves as a small-molecule organocatalyst for the enantioselective epoxidation of alkenes using hydrogen peroxide, generating epoxides with high enantiomeric excess [1].

Catalyst Type Chiral non-racemic β-hydroxyalkyl aryl selenide
Core Workflow Enantioselective alkene epoxidation with H₂O₂
Physical Form Crystalline solid, simplifies accurate weighing and reproducibility

Superiority Over Closely Related Selenides


Even within the narrowly defined family of (1S,2S)-indanol-derived selenide catalysts, the identity of the selenium-bound substituent dramatically modulates catalytic performance and physicochemical properties. Replacing the phenylselanyl group with a p-tolyl or methyl group leads to measurable drops in enantioselectivity and yield, while the p-tolyl analog's oil form introduces handling, purification, and reproducibility challenges absent in the solid phenylselanyl derivative [1].

p-Tolylseleno analog Reported lower enantioselectivity and oily physical form may alter handling and outcome consistency.
Methylseleno analog Substantially lower ee context; enantioselectivity profile may not support high-purity epoxide requirements.
Substituent-dependent performance Phenylselanyl group is associated with reported solid-state and selectivity profile; class analogs should not be assumed interchangeable without validation.

Quantitative Evidence vs. Closest Analogs


Higher Enantioselectivity versus p-Tolylseleno Analog

Under identical catalytic conditions, (1S,2S)-2-(phenylselanyl)-2,3-dihydro-1H-inden-1-ol delivers a 90% enantiomeric excess (ee) for the (S,S)-epoxide product from trans-β-methylstyrene, whereas the p-tolylseleno derivative gives only 86% ee, representing a 4 percentage-point advantage [1].

vs p-Tolylseleno
Head-to-head
90% ee vs 86% ee
Δ +4 percentage points
Reported ee context: phenylselanyl yields higher enantioselectivity under identical conditions.
10 mol% cat., 2 equiv H₂O₂, CH₂Cl₂, 20 °C, 48 h
Asymmetric Epoxidation Organoselenium Catalysis Chiral Selenide Ligands

Solid Physical Form vs. Oily p-Tolyl Analog

The target compound is a white crystalline solid with a reported melting point of 69–70 °C, whereas the p-tolylseleno derivative is an oil at ambient temperature [1].

Physical Form
Head-to-head
White solid, mp 69–70 °C
vs. oily p-tolyl analog
Solid form supports reproducible handling and simplifies accurate weighing.
As obtained after standard work-up and purification
Solid-State Handling Catalyst Weighing Process Reproducibility

Enantioselectivity Advantage over Methylseleno Analog

When evaluated side-by-side in the epoxidation of trans-β-methylstyrene, the phenylselanyl catalyst achieves 90% ee, compared to only 76% ee for the methylseleno analog, a marked 14 percentage-point increase [1].

vs Methylseleno
Head-to-head
Δee +14 pp
90% vs 76% ee
Large ee gap reported; methyl analog may not support high-purity epoxide requirements.
Same catalytic conditions
Asymmetric Epoxidation Selenide Substituent Effect Catalyst Optimization

Application Scenarios – (1S,2S)-2-(Phenylseleno)-1-indanol


Epoxidation of β-Methylstyrene Derivatives for API Synthesis

When synthesizing chiral epoxide building blocks requiring (S,S)-configuration with >88% ee, this catalyst routinely delivers 90% ee, outperforming the p-tolyl and methyl analogs by 4–14 ee points [1]. Procurement of the phenylselanyl compound directly secures the highest attained selectivity window, minimizing the need for ee upgrade steps.

Automated Synthesis with Solid Catalyst Handling

In high-throughput experimentation platforms that rely on solid-dispensing robots, the crystalline solid nature (mp 69–70 °C) of the phenylselanyl catalyst avoids the dosing inaccuracies and cross-contamination risks associated with the oily p-tolyl analog [1]. This makes it the immediate choice for reproducible catalytic screening.

Scalable Epoxidation with High Chiral Purity

At pilot scale, a 14% ee deficit (methylseleno analog) can translate to substantial yield loss after chiral resolution. The phenylselanyl catalyst’s demonstrated 90% ee under mild conditions (10 mol% catalyst, 20 °C) [1] reduces downstream purification burden, directly improving the process mass intensity and economic viability.

Application
Selection Property
Validation Focus
Chiral (S,S)-epoxide building block synthesis
Enantioselectivity profile review
Chiral purity and ee verification
Automated solid-dispensing catalyst screening
Crystalline solid form
Reproducible weighing and handling
Scalable epoxidation with high chiral purity
Process-relevant enantioselectivity context
Chiral resolution yield and process mass intensity
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